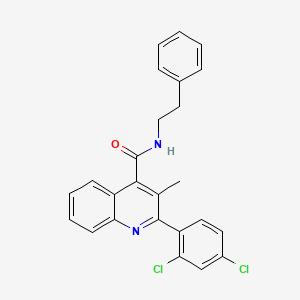![molecular formula C18H23NO B5216238 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for the treatment of respiratory and other ailments. Ephedrine has also gained popularity as a performance-enhancing drug and weight-loss supplement due to its stimulant properties. In recent years, there has been growing interest in ephedrine's potential as a research tool in various scientific fields.
Mecanismo De Acción
Ephedrine works by stimulating the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system. This results in a variety of physiological effects, including increased heart rate, blood pressure, and respiratory rate. Ephedrine also acts as a bronchodilator, relaxing the smooth muscles in the airways and improving airflow.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of catecholamines, such as norepinephrine and epinephrine, from the adrenal gland. This leads to increased heart rate, blood pressure, and metabolic rate. Ephedrine also increases the release of dopamine, a neurotransmitter involved in reward and motivation, which may contribute to its stimulant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ephedrine has several advantages as a research tool. It is relatively inexpensive and easy to obtain, and its effects are well-studied and understood. However, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol can be difficult to work with due to its stimulant properties, which can make it challenging to control for confounding variables in experiments. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects can be variable and dependent on factors such as dose, route of administration, and individual differences in metabolism.
Direcciones Futuras
There are several potential future directions for research on 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol. One area of interest is its potential as a treatment for cognitive impairment and neurodegenerative diseases such as Alzheimer's. Ephedrine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential for human use. Another area of interest is 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects on exercise performance and muscle growth. While 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been banned as a performance-enhancing drug in many sports, there is still interest in its potential as a tool for muscle building and fat loss. Finally, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's potential as a research tool for studying the mechanisms of action of other drugs remains an area of ongoing investigation.
Métodos De Síntesis
Ephedrine can be synthesized from the precursor compound benzaldehyde through a series of chemical reactions. One common method involves the reduction of benzaldehyde with sodium borohydride to produce phenyl-2-propanol. This compound is then reacted with methylamine and a reducing agent, such as lithium aluminum hydride, to yield 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol.
Aplicaciones Científicas De Investigación
Ephedrine has been used in scientific research for a variety of purposes. It has been investigated as a potential treatment for asthma, as it can relax the smooth muscles in the airways and improve breathing. Ephedrine has also been studied for its effects on the central nervous system, including its ability to increase alertness and improve cognitive function. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been used as a tool in pharmacological research to study the mechanisms of action of other drugs.
Propiedades
IUPAC Name |
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(16-9-5-3-6-10-16)13-19(2)14-18(20)17-11-7-4-8-12-17/h3-12,15,18,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISNMZYDPWJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-phenylpropyl)amino]-1-phenylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)

![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)



![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)